molecular formula C6H13NO B121133 3-Aminocyclohexanol CAS No. 6850-39-1

3-Aminocyclohexanol

Cat. No. B121133
CAS RN: 6850-39-1
M. Wt: 115.17 g/mol
InChI Key: NIQIPYGXPZUDDP-UHFFFAOYSA-N
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Description

3-Aminocyclohexanol is a compound of interest in the field of organic chemistry due to its potential applications in the synthesis of various chemical products. It serves as a building block for the creation of complex molecules, including pharmaceuticals and materials with unique chemical properties.

Synthesis Analysis

The synthesis of derivatives of 3-aminocyclohexanol has been explored through various methods. One approach involves the ammonium-directed, metal-free oxidation of 3-(N,N-dibenzylamino)cyclohex-1-ene, which facilitates the synthesis of diastereoisomers of 3-aminocyclohexane-1,2-diol with high diastereomeric excess . Another method includes the use of FeCl3/SiO2 nanoparticles as a catalyst for the synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters through a one-pot three-component condensation reaction, which offers advantages such as high yields and the use of inexpensive and reusable catalysts . Additionally, the reaction of cyclohexylisocyanide with 2-aminopyridine-3-carboxylic acid in the presence of benzaldehyde derivatives has been used to synthesize 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids efficiently .

Molecular Structure Analysis

The molecular structure of 3-aminocyclohexanol derivatives has been characterized using various spectroscopic techniques. For instance, the synthesized products in the study involving cyclohexylisocyanide were characterized by IR, 1H, 13C NMR, and mass spectroscopy, as well as CHN-O analysis . X-ray crystallography has also been employed to investigate the conformational properties of stereoisomeric derivatives, revealing the existence of bisaxial and trisaxial conformations stabilized by intramolecular hydrogen bonds in aprotic solvents .

Chemical Reactions Analysis

3-Aminocyclohexanol and its derivatives participate in a variety of chemical reactions. The solvomercuration reaction of cyclohexenols has been used to yield cis/trans-diols, which can then be converted into cis-amino alcohols through SN2 reactions followed by reduction with LiAlH4 . The reactivity of these compounds allows for the creation of diverse molecular structures, as demonstrated by the synthesis of 3-aminocyclopenta[b]indoles through a formal [3+2] cycloaddition reaction catalyzed by a chiral phosphoric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminocyclohexanol derivatives are influenced by their molecular structure. For example, the conformational analysis of these compounds has shown that different solvent environments can lead to the predominance of various conformations, which can affect their reactivity and physical properties . The crystal structure of 1-amino-3,5-diphenyl-2,4,4,6,6-pentacyano-1-cyclohexene revealed a distorted ring structure and steric effects that impact bond lengths, which could influence the compound's chemical behavior .

Scientific Research Applications

  • Chiral Separation and Synthesis : Brocklehurst et al. (2011) demonstrated the use of 3-Aminocyclohexanol in the preparative-scale synthesis of (1S,3S)-3-aminocyclohexanol. They employed enzymatic kinetic resolution and diastereoisomeric salt formation as complementary methods for chiral separation of cis-/trans-enantiomers of 3-Aminocyclohexanol (Brocklehurst et al., 2011).

  • Intermediate in Medicinal Chemistry : Álvarez-Pérez and Marco-Contelles (2009) described the synthesis of N-substituted cyclohex-3-enamines from trans-4-aminocyclohexanol hydrochloride, highlighting its potential as an intermediate in medicinal chemistry due to its tolerance of a broad variety of functional groups and scalability (Álvarez-Pérez & Marco-Contelles, 2009).

  • Ligands in Asymmetric Catalysis : Schiffers et al. (2006) developed a method for the resolution of racemic 2-aminocyclohexanol derivatives, delivering enantiomers with high enantiomeric excess. These derivatives were used as ligands in asymmetric catalysis, showcasing the versatility of 3-Aminocyclohexanol derivatives in this field (Schiffers et al., 2006).

  • Enzymatic Acylation : Levy, Gonzalo, and Gotor (2004) reported on the enzymatic acylation of N-protected cis-and trans-1,3-aminocyclohexanols, achieving high enantioselectivities and obtaining enantiomerically pure 3-aminocyclohexanols (Levy, Gonzalo, & Gotor, 2004).

  • Photochemical Transformations : Cantrell (1971) investigated the photochemical addition reactions of some 3-aminocyclohexenones, demonstrating their potential in the field of photochemistry (Cantrell, 1971).

properties

IUPAC Name

3-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQIPYGXPZUDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902517
Record name NoName_3027
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocyclohexanol

CAS RN

6850-39-1
Record name 3-Aminocyclohexanol
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Record name 3-Aminocyclohexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different ways to synthesize 3-Aminocyclohexanol?

A1: Several methods exist for synthesizing 3-aminocyclohexanol:

  • Reduction of β-Enaminoketones: β-enaminoketones derived from 1,3-cyclohexanediones can be reduced using sodium in a mixture of tetrahydrofuran (THF) and isopropyl alcohol to yield cis- and trans-3-aminocyclohexanols. []
  • Reduction of Enaminones: Similar to the previous method, enaminones derived from cyclohexane-1,3-dione can be reduced to their corresponding 3-aminocyclohexanols. Interestingly, the reduction of the N-unsubstituted derivative primarily yields the trans-isomer. []

Q2: Can you elaborate on the stereochemistry of 3-Aminocyclohexanol and the methods for separating its enantiomers?

A2: 3-Aminocyclohexanol exists as four stereoisomers due to the two chiral centers in its cyclohexane ring. These isomers include (1R,3R), (1S,3S), (1R,3S), and (1S,3R) configurations.

  • Diastereoisomeric Salt Formation: Reacting a cis/trans racemic mixture of 3-aminocyclohexanol with (R)-mandelic acid allows the isolation of a single enantiomer, (1S,3S)-3-aminocyclohexanol (R)-mandelate. This salt can be further processed using ion-exchange chromatography to obtain the free amine, (1S,3S)-3-aminocyclohexanol. []
  • Enzyme-Catalyzed Kinetic Resolution: Lipase-catalyzed enantioselective acylation in organic media can be utilized for the resolution of N-protected cis- and trans-3-aminocyclohexanols. [, , ]

Q3: How does the conformation of 3-Aminocyclohexanol derivatives change depending on the solvent?

A3: NMR spectroscopic studies on highly substituted 1,3-cyclohexanediol and 3-aminocyclohexanol derivatives reveal interesting conformational behavior:

  • Aprotic Solvents: In aprotic solvents, the cis isomers predominantly adopt bisaxial (cis-1-sc-sc) or trisaxial (cis-2-sc-sc) conformations. These conformations are stabilized by intramolecular hydrogen bonds. []
  • Protic Solvents: In protic solvents, the dominant conformations shift to the inverted chair forms, designated as cis-1-ap-ap and cis-2-ap-ap. []

Q4: What insights do CNDO/2 calculations provide regarding the intramolecular hydrogen bonds in cis-3-aminocyclohexanol?

A4: CNDO/2 (Complete Neglect of Differential Overlap) calculations offer valuable predictions about the characteristics of intramolecular hydrogen bonds in cis-cyclohexane-1,3-diol and cis-3-aminocyclohexanol. These calculations can estimate the hydroxy stretching frequency and intensity associated with the hydrogen bonds, providing insights into the strength and nature of these interactions. []

Q5: Has 3-aminocyclohexanol been used in designing linkers for drug delivery systems?

A5: Yes, the Grob fragmentation, a well-known reaction mechanism in synthetic chemistry, has been explored for its potential in designing "self-immolative" linkers for controlled drug release.

  • 3-Aminocyclohexanol Scaffold: Research has identified the 3-aminocyclohexanol scaffold as a suitable candidate for the Grob fragmentation reaction under biological conditions. []
  • Crizotinib Prodrug: This methodology has been employed in developing a prodrug for Crizotinib, a medication used in treating metastatic lung cancer. The prodrug remains stable until the Grob fragmentation pathway is activated (by removing the amine protecting group of the 3-aminocyclohexanol derivative), leading to controlled release of the active drug. []

Q6: Are there any known applications of 3-Aminocyclohexanol derivatives in medicinal chemistry?

A6: Yes, derivatives of 3-aminocyclohexanol have shown potential as enzyme inhibitors:

  • Adenosine Deaminase Inhibitors: trans-3-(6-Substituted-9-purinyl)cyclohexanols were synthesized and investigated for their ability to inhibit adenosine deaminase. The study revealed that compounds containing a 6-amino group exhibited inhibitory activity. Interestingly, the presence or orientation (cis or trans) of the 3′-hydroxyl group did not significantly influence the binding to the enzyme. []

Q7: What is known about the metabolism of cyclohexylamine in different species, and how does it relate to 3-aminocyclohexanol?

A7: Research on the metabolism of cyclohexylamine, a compound structurally similar to 3-aminocyclohexanol, provides insights into potential metabolic pathways:

  • Species Differences: The metabolism of cyclohexylamine exhibits variations among different species.
    • Rats: Primarily metabolize cyclohexylamine via hydroxylation of the cyclohexane ring, leading to the formation of various aminocyclohexanol isomers, including trans-3-aminocyclohexanol, cis-4-aminocyclohexanol, trans-4-aminocyclohexanol, and cis-3-aminocyclohexanol. []
    • Humans: Deamination appears to be the main metabolic pathway, yielding cyclohexanol and trans-cyclohexane-1,2-diol. []
    • Guinea Pigs & Rabbits: Utilize both ring hydroxylation and deamination. []

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